4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-fluoro-1-(iodomethyl)-2-oxabicyclo[211]hexane is a bicyclic compound characterized by a unique structure that includes a fluorine atom, an iodomethyl group, and an oxabicyclohexane ring
Preparation Methods
The synthesis of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to achieve [2+2] cycloaddition reactions, which are then followed by further functionalization steps to introduce the fluorine and iodomethyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its utility in synthetic chemistry.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s properties can be exploited in the development of new materials with desirable physical and chemical characteristics.
Mechanism of Action
The mechanism by which 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects is largely dependent on its interactions with other molecules. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the iodomethyl group can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane include other bicyclic structures such as:
4-fluoro-2-azabicyclo[2.1.1]hexane hydrochloride: This compound shares a similar bicyclic framework but includes a nitrogen atom in the ring.
Bicyclo[3.1.0]hexanes: These compounds have a different ring structure but are also used in synthetic and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for specific applications in research and industry.
Properties
CAS No. |
2648942-09-8 |
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Molecular Formula |
C6H8FIO |
Molecular Weight |
242.03 g/mol |
IUPAC Name |
4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H8FIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2 |
InChI Key |
WTUJDFIGHVZCPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CI)F |
Purity |
95 |
Origin of Product |
United States |
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